molecular formula C32H45N5O7S B12367773 E3 Ligase Ligand-linker Conjugate 27

E3 Ligase Ligand-linker Conjugate 27

Cat. No.: B12367773
M. Wt: 643.8 g/mol
InChI Key: WMGJZARXPBJGSA-RWCIVJTCSA-N
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Description

E3 Ligase Ligand-linker Conjugate 27: is a compound used in the field of proteolysis-targeting chimeras (PROTACs). PROTACs are bifunctional molecules that consist of a target-binding unit, a linker, and an E3 ligase binding moiety. These molecules are designed to induce the degradation of specific proteins by the ubiquitin-proteasome system. This compound is composed of a ligand for the von Hippel-Lindau (VHL) E3 ligase and a linker that connects it to the target protein ligand .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of E3 Ligase Ligand-linker Conjugate 27 involves several steps. Initially, the VHL ligand is synthesized, followed by the attachment of the linker. The linker is then connected to the target protein ligand. The synthetic route typically involves the use of organic solvents such as dimethyl sulfoxide (DMSO) and reaction conditions that include controlled temperatures and pH levels .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using automated systems to ensure consistency and purity. The process includes rigorous quality control measures to ensure that the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: E3 Ligase Ligand-linker Conjugate 27 undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperatures and pH levels to ensure optimal yields .

Major Products: The major products formed from these reactions include modified versions of the original compound with different functional groups attached, which can enhance or alter its activity .

Scientific Research Applications

E3 Ligase Ligand-linker Conjugate 27 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of E3 Ligase Ligand-linker Conjugate 27 involves the formation of a ternary complex with the target protein and the E3 ligase. This complex facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome. The molecular targets include specific proteins involved in various cellular pathways, and the pathways involved include the ubiquitin-proteasome system .

Comparison with Similar Compounds

E3 Ligase Ligand-linker Conjugate 27 is unique in its ability to recruit the von Hippel-Lindau (VHL) E3 ligase, which distinguishes it from other similar compounds that may recruit different E3 ligases such as cereblon (CRBN) or cellular inhibitor of apoptosis protein 1 (cIAP1). Similar compounds include:

This compound stands out due to its specific recruitment of VHL, which can offer advantages in terms of selectivity and efficacy in certain applications .

Properties

Molecular Formula

C32H45N5O7S

Molecular Weight

643.8 g/mol

IUPAC Name

tert-butyl 3-[2-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethoxy]azetidine-1-carboxylate

InChI

InChI=1S/C32H45N5O7S/c1-19-26(45-18-34-19)21-10-8-20(9-11-21)13-33-28(40)24-12-22(38)14-37(24)29(41)27(31(2,3)4)35-25(39)17-43-23-15-36(16-23)30(42)44-32(5,6)7/h8-11,18,22-24,27,38H,12-17H2,1-7H3,(H,33,40)(H,35,39)/t22-,24+,27-/m1/s1

InChI Key

WMGJZARXPBJGSA-RWCIVJTCSA-N

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COC4CN(C4)C(=O)OC(C)(C)C)O

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COC4CN(C4)C(=O)OC(C)(C)C)O

Origin of Product

United States

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